molecular formula C9H9BrFN B12084819 (R)-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

(R)-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12084819
M. Wt: 230.08 g/mol
InChI Key: GQUXKZDCZSWEDG-SECBINFHSA-N
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Description

®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral organic compound featuring a bromine and a fluorine atom attached to an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Bromination: The starting material, 4-fluoroindane, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of hydroxylated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

This compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies. Its chiral nature makes it valuable in the study of enantioselective biological processes.

Medicine

In medicinal chemistry, ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, potentially altering its chemical properties and applications.

    6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine: Substitution of bromine with chlorine can lead to differences in reactivity and biological effects.

Uniqueness

®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the combination of bromine and fluorine atoms on the indane backbone, which can significantly influence its chemical reactivity and biological interactions. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1R)-6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrFN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1

InChI Key

GQUXKZDCZSWEDG-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2F)Br

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2F)Br

Origin of Product

United States

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